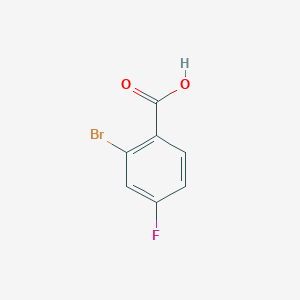

2-Bromo-4-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKPMLZRLKTDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905622 | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-41-3 | |

| Record name | 2-Bromo-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Bromo-4-fluorobenzoic acid (CAS No: 1006-41-3).[1][2] This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its halogenated structure imparts unique reactivity, making it a key intermediate in the synthesis of complex molecules.[1]

Core Physical and Chemical Data

This compound is a white to almost white crystalline powder or solid.[1][2][3] The quantitative physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO₂ | [1][4][5] |

| Molecular Weight | 219.01 g/mol | [1][4][5] |

| Melting Point | 172-176 °C | [1][3][6] |

| 171-172.5 °C | [2] | |

| 173-175 °C | [7] | |

| 169-173 °C | [8] | |

| 173-174 °C | ||

| 169.0-176.0 °C | [9] | |

| Boiling Point | 294.3 °C at 760 mmHg | [2][3][8] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| ~1.72 g/cm³ (estimate) | [3][6] | |

| Solubility | Soluble in water and methanol (B129727). | [2][3][6][7] |

| pKa | 2.79 (Predicted) | [3][6][7] |

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable application of chemical compounds in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[10][11] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[10] Impurities tend to lower and broaden the melting range.[10][11]

Methodology: Capillary Method [10][12][13]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[12][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[10]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[10]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[10][12] For a more efficient determination, an initial rapid heating can be performed to find an approximate melting point, followed by a slower, more careful measurement.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For carboxylic acids, this value is critical for understanding their behavior in physiological environments and for designing purification and formulation strategies.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol (B145695) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The data is collected until the pH has risen significantly, well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. More sophisticated methods involve analyzing the first or second derivative of the titration curve to precisely locate the equivalence point.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in chemical reactions and biological systems. The following diagram illustrates these relationships.

Caption: Interrelationships of this compound's physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 1006-41-3 [amp.chemicalbook.com]

- 4. This compound | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1006-41-3 | CAS DataBase [m.chemicalbook.com]

- 7. This compound(1006-41-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound | 1006-41-3 [chemnet.com]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. scribd.com [scribd.com]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid (CAS: 1006-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 1006-41-3, is a halogenated aromatic carboxylic acid. This synthetic building block is of significant interest in medicinal chemistry and materials science. Its utility is primarily derived from the presence of three key functional groups: a carboxylic acid, a bromine atom, and a fluorine atom. These features provide orthogonal handles for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications, particularly in the development of pharmaceuticals. While direct biological activity of the title compound is not extensively documented, its role as a precursor to potent bioactive molecules is well-established.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The strategic placement of the bromo and fluoro substituents on the benzoic acid scaffold significantly influences its reactivity and physical properties. The electron-withdrawing nature of the halogens and the carboxylic acid group impacts the electron density of the aromatic ring, making it a key substrate for various coupling and substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1006-41-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrFO₂ | [1][3][4][5] |

| Molecular Weight | 219.01 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 172-176 °C | [1] |

| Boiling Point | 294.3 ± 25.0 °C (Predicted) | [5] |

| pKa | 2.79 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in water and methanol. | [5] |

| InChI | InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | [4][6] |

| SMILES | C1=CC(=C(C=C1F)Br)C(=O)O | [4][6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data Summary | Reference(s) |

| ¹H NMR | Spectrum available. | [7] |

| IR | Spectra available. | [6] |

| Mass Spectrometry | Data available. | [6] |

Synthesis and Experimental Protocols

While various synthetic routes can be envisioned, a common and practical approach to the synthesis of this compound involves the oxidation of the corresponding toluene (B28343) derivative, 2-bromo-4-fluorotoluene (B74383). The latter can be synthesized from commercially available 4-fluorotoluene.

Experimental Protocol: Synthesis of this compound via Oxidation of 2-Bromo-4-fluorotoluene

This protocol is based on established oxidation methods for converting substituted toluenes to their corresponding benzoic acids.[8][9]

Materials:

-

2-bromo-4-fluorotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diatomaceous earth (Celite®)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a 1:1 mixture of pyridine and water is prepared. To this solvent system, 2-bromo-4-fluorotoluene (1.0 equivalent) is added.

-

Oxidation: The mixture is heated to 90°C with vigorous stirring. Potassium permanganate (approximately 4.2 equivalents) is added portion-wise to control the exothermic reaction. The reaction mixture is then stirred at 90°C for 3-4 hours, during which the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the manganese dioxide. The filter cake is washed with a dilute aqueous solution of sodium hydroxide and then with water.

-

Isolation: The combined aqueous filtrates are transferred to a beaker, and any residual organic solvent (pyridine) is removed under reduced pressure. The resulting aqueous solution is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.

-

Purification: The white precipitate is collected by vacuum filtration, washed with cold water, and dried. For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm its identity and purity.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of organic molecules due to the differential reactivity of its functional groups.[2][3] The carboxylic acid can be readily converted into esters, amides, and other derivatives. The bromo substituent is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final compounds, making it a desirable feature in many drug candidates.[10]

Its primary application is as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2]

Logical Workflow: Role in Pharmaceutical Synthesis

The following diagram illustrates the logical workflow of how this compound serves as a versatile intermediate in the synthesis of more complex, potentially bioactive molecules.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the direct biological activity of this compound itself. Its role in the scientific literature is predominantly that of a synthetic intermediate used to construct larger molecules that possess biological activity. For instance, its derivatives are being investigated for their potential as inhibitors of various enzymes or as ligands for receptors.

Given the absence of direct biological targets for this compound, a signaling pathway diagram depicting its mechanism of action cannot be constructed. The biological effects observed in studies utilizing this compound are attributable to the more complex molecules synthesized from it.

Experimental Workflow: From Synthesis to Biological Screening

The following diagram outlines a typical experimental workflow where this compound is used as a starting material for the generation and screening of a chemical library for potential drug candidates.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties and the orthogonal reactivity of its functional groups make it an important intermediate for the synthesis of complex organic molecules. While direct biological activity for this compound is not a focal point of current research, its role in the construction of novel pharmaceutical agents is of paramount importance to the drug discovery and development community. Future research may explore the intrinsic biological properties of this and similar small halogenated benzoic acids, but its current value is firmly established in its synthetic utility.

References

- 1. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 1006-41-3 [matrix-fine-chemicals.com]

- 5. This compound CAS#: 1006-41-3 [amp.chemicalbook.com]

- 6. This compound | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1006-41-3|this compound|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzoic acid, a key building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. This document outlines its fundamental molecular properties, a detailed experimental protocol for a common synthetic application, and a logical workflow for its integration into drug discovery pipelines.

Core Molecular Data

This compound is a halogenated aromatic carboxylic acid. The presence of both bromine and fluorine substituents, along with the carboxylic acid functional group, makes it a versatile reagent in a variety of chemical transformations.

| Parameter | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2][3] |

| CAS Number | 1006-41-3 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 172-176 °C | [2][3][5] |

Synthetic Utility and Applications

This compound is a valuable intermediate in the synthesis of complex organic molecules.[2][6] The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in many active pharmaceutical ingredients (APIs).[6] Consequently, this compound is frequently employed in the development of novel anti-inflammatory drugs, and anti-cancer agents.[2][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound in the synthesis of biaryl compounds.

Objective: To synthesize a 4-fluoro-2-aryl-benzoic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)

-

Anhydrous and degassed 1,4-dioxane (B91453)/water (4:1 mixture)

-

Schlenk flask

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Inerting: Seal the flask and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery and development process.

Caption: Workflow for Drug Discovery using this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 1006-41-3 [amp.chemicalbook.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. This compound | [benchchem.com]

Technical Guide: Physicochemical Properties of 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-4-fluorobenzoic acid (CAS No: 1006-41-3), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document outlines its key physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The accurate determination of physical properties such as melting and boiling points is critical for the identification, purity assessment, and handling of chemical compounds in research and development.

Data Presentation

The melting and boiling points for this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Notes |

| Melting Point | 172-176 °C[1][2][3] | A narrow melting range is indicative of high purity.[1] |

| 169.0-176.0 °C[4] | ||

| 173-175 °C[5] | ||

| Boiling Point | 289 °C[5] | Experimentally determined. |

| 294.3 ± 25.0 °C | Predicted value.[6] |

Experimental Protocols

Accurate and consistent determination of melting and boiling points requires standardized experimental procedures. The following protocols are based on established laboratory techniques.

Melting Point Determination: Capillary Method

The capillary method is a standard technique for determining the melting point of a crystalline solid.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device) or a Thiele tube with a high-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Bunsen burner (if using a Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to ensure efficient heat transfer.[3] If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom. The sample height should be approximately 2-3 mm for an accurate reading.[7]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[1] Immerse the thermometer and the attached capillary tube in the oil within the Thiele tube.

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20 °C per minute) can be used to determine an approximate melting range.[8]

-

For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating medium.[1]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has turned into a clear liquid (the final melting point).

-

The recorded melting point should be reported as a range from the initial to the final temperature.

-

Boiling Point Determination: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination, though this method is more commonly applied to substances that are liquid at ambient temperatures. The reported boiling point is high, indicating that distillation under reduced pressure would be a safer and more common method for purification. However, for the purpose of a standard procedure, the atmospheric pressure method is described.

Apparatus:

-

Thiele tube filled with a high-boiling point oil

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner

Procedure:

-

Sample Preparation: Place a small amount of the substance into the small test tube.

-

Assembly: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube, ensuring the rubber band is above the oil level.[4] Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[4]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2] Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.

-

Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[4] At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and verification of the physicochemical properties of a chemical compound like this compound.

Caption: Logical workflow for the determination of physicochemical properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-fluorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available qualitative and analogous quantitative data, details common experimental protocols for solubility determination, and presents logical workflows for these procedures.

Introduction

This compound (CAS No. 1006-41-3) is a halogenated aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a benzene (B151609) ring, imparts unique physicochemical properties that influence its reactivity and solubility. The presence of both bromine and fluorine can enhance the pharmacological properties of a molecule, making this compound a valuable building block in drug discovery.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of Benzoic Acid in Select Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x) |

| Methanol | 0.235 |

| Ethanol | 0.288 |

| Acetone | 0.457 |

| Ethyl Acetate | 0.381 |

| Benzene | 0.129 |

| Toluene | 0.113 |

| Dioxane | 0.468 |

Data sourced and adapted from the IUPAC-NIST Solubility Data Series.[3]

Table 2: Mole Fraction Solubility (x) of 4-Fluorobenzoic Acid in Select Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x) |

| Methanol | 0.182 |

| Ethanol | 0.225 |

| Acetone | 0.398 |

| Ethyl Acetate | 0.315 |

Data for 4-fluorobenzoic acid is less extensive but provides a closer structural comparison.[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 298.15 K) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed, clean, and dry vial. Determine the mass of the solution.

-

Drying and Weighing: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the vial to a constant mass.

-

Calculation: The solubility (S) in grams of solute per 100 g of solvent is calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried residue (this compound).

-

m_solvent is the mass of the solvent, calculated as the difference between the mass of the solution and the mass of the solute.

-

Isothermal Shake-Flask Method Coupled with UV/Vis Spectrophotometry

This method is suitable when the solute has a distinct chromophore and is particularly useful for determining the solubility of compounds available in smaller quantities.[8][9][10]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV/Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

-

Phase Separation and Dilution:

-

After equilibration and settling, carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for Solubility Determination by the Gravimetric Method.

Caption: Workflow for Solubility Determination by UV/Vis Spectrophotometry.

Caption: Synthesis and Application Pathway of this compound.

References

- 1. This compound CAS 1006-41-3 for Pharmaceutical Chemical Intermediate China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 2. This compound CAS#: 1006-41-3 [amp.chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in drug development for the precise identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.95 | dd | ~8.8, ~5.2 | H-6 |

| ~7.60 | dd | ~8.4, ~2.4 | H-3 |

| ~7.30 | ddd | ~8.8, ~8.4, ~2.4 | H-5 |

| ~13.5 | br s | - | COOH |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (Carboxylic Acid) |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~134.0 | C-6 |

| ~131.0 | C-2 |

| ~120.0 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~118.0 (d, ²JCF ≈ 21 Hz) | C-3 |

| ~115.0 (d, ³JCF ≈ 9 Hz) | C-1 |

Note: The assignments are based on established principles of NMR spectroscopy and may require further experimental verification. The carbon attached to fluorine exhibits splitting due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1620 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 700-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 201/203 | Moderate | [M-OH]⁺ |

| 173/175 | Moderate | [M-COOH]⁺ |

| 94 | Moderate | [C₆H₃F]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for direct analysis of the solid sample.

Mass Spectrometry

Mass spectral analysis was performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For more gentle ionization, Electrospray Ionization (ESI) can be utilized, particularly when coupled with liquid chromatography (LC-MS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-fluorobenzoic acid (CAS No: 1006-41-3), a compound frequently used in chemical synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Signal Word: Warning[1]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1006-41-3 | [1][2] |

| Molecular Formula | C7H4BrFO2 | [1][2] |

| Molecular Weight | 219.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 172-176 °C | [3] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area.[1][4] The use of a chemical fume hood is recommended.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be necessary for larger quantities.[1][4] | Prevents eye irritation or serious eye damage from splashes or dust. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact and irritation.[1] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1][4] | Minimizes the risk of accidental skin contact. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when engineering controls are not sufficient or during spill cleanup.[4] | Prevents respiratory tract irritation from inhalation of dust.[4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Minimize dust generation and accumulation.[4]

Storage

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1]

-

Containment and Cleaning: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility.[1]

Experimental Protocols and Methodologies

The safety data for this compound is derived from standardized toxicological and chemical testing protocols. While the specific experimental details for this compound are not publicly available in the provided search results, the hazard classifications are based on established criteria from regulatory bodies. The methodologies for determining skin and eye irritation, as well as respiratory toxicity, typically involve in vitro and in vivo studies following OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines.

Visualizations

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Emergency Response for Exposure

This diagram outlines the logical steps to take in the event of an accidental exposure to this compound.

Caption: A decision-making flowchart for responding to an exposure incident.

References

Acidity and pKa of 2-Bromo-4-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Bromo-4-fluorobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[1] The strategic placement of halogen substituents on the benzoic acid framework significantly influences its physicochemical properties, most notably its acidity, which is a critical parameter in drug design and development for predicting molecular behavior in physiological environments.

Understanding the Acidity of this compound

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value indicates a stronger acid. The pKa of this compound is reported to be 2.79.[2][3] This value signifies that it is a considerably stronger acid than the parent benzoic acid (pKa ≈ 4.2).

The enhanced acidity of this compound can be attributed to the electron-withdrawing effects of the bromine and fluorine substituents.[4] Both halogens are highly electronegative and exert a negative inductive effect (-I effect), pulling electron density away from the aromatic ring and, consequently, from the carboxyl group. This inductive withdrawal of electrons stabilizes the resulting carboxylate anion formed upon deprotonation. By delocalizing the negative charge, the stability of the conjugate base is increased, which shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid.[4][5]

The positions of the substituents are crucial. The bromine atom at the ortho (2-) position and the fluorine atom at the para (4-) position both contribute to the overall electron-withdrawing nature of the substituted ring. Generally, ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids, a phenomenon known as the "ortho effect," which is thought to arise from a combination of steric and electronic factors.[5]

Quantitative Data Summary

The following table summarizes the pKa values of this compound and related compounds for comparative analysis.

| Compound | CAS Number | Molecular Formula | pKa |

| This compound | 1006-41-3 | C₇H₄BrFO₂ | 2.79[2][3] |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 4.20 |

| 2-Bromobenzoic acid | 88-65-3 | C₇H₅BrO₂ | 2.85 |

| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 4.14 |

| 4-Bromobenzoic acid | 586-76-5 | C₇H₅BrO₂ | 3.97 |

| 2-Fluorobenzoic acid | 445-29-4 | C₇H₅FO₂ | 3.27 |

Experimental Determination of pKa

The pKa value of a compound like this compound can be determined experimentally using several methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration Methodology

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[6][7] The procedure involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH with a calibrated pH meter.

Experimental Workflow:

-

Preparation of Solutions:

-

A standard solution of this compound is prepared in a suitable solvent, often a water-cosolvent mixture (e.g., water-ethanol or water-acetonitrile) to ensure solubility.[6][8]

-

A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is prepared.

-

-

Titration:

-

A known volume of the this compound solution is placed in a beaker.

-

The pH electrode, calibrated with standard buffers, is immersed in the solution.

-

The NaOH solution is added incrementally from a burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

-

The equivalence point is determined from the point of inflection on the titration curve, often identified using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Logical Relationships in Acidity

The following diagram illustrates the electronic effects of the bromo and fluoro substituents that lead to the increased acidity of this compound.

Caption: Influence of substituents on the acidity of this compound.

This guide provides a foundational understanding of the acidity of this compound, underpinned by quantitative data and a general experimental framework. For drug development professionals, a thorough grasp of these principles is essential for predicting molecular interactions, solubility, and bioavailability, thereby facilitating the rational design of more effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(1006-41-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound CAS#: 1006-41-3 [amp.chemicalbook.com]

- 4. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

Potential Biological Activities of 2-Bromo-4-fluorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Bromo-4-fluorobenzoic acid represent a promising class of compounds with a wide array of potential biological activities. The unique substitution pattern of the benzene (B151609) ring, featuring a bromine atom, a fluorine atom, and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key functional group for synthetic modifications, allowing for the creation of diverse chemical libraries.[1] This technical guide provides an in-depth overview of the potential antimicrobial, anticancer, and enzyme inhibitory activities of this compound derivatives, supported by experimental protocols and mechanistic insights to facilitate further research and drug discovery efforts.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry. Fluorination can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound is a readily available starting material that allows for the exploration of these effects. Its derivatives, including amides, esters, and hydrazones, have been investigated for a range of pharmacological activities. This guide will delve into the synthesis, biological evaluation, and potential mechanisms of action of these derivatives.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound is the primary site for derivatization, commonly leading to the formation of amides, esters, and hydrazide-hydrazones.

General Synthesis of 2-Bromo-4-fluorobenzamides

A common route to synthesize N-substituted-2-bromo-4-fluorobenzamides involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

-

Step 1: Synthesis of 2-Bromo-4-fluorobenzoyl chloride: this compound is refluxed with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to yield the corresponding acid chloride. The excess thionyl chloride is typically removed by distillation.

-

Step 2: Amide formation: The freshly prepared 2-Bromo-4-fluorobenzoyl chloride is then reacted with a desired amine in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The base scavenges the HCl generated during the reaction.

General Synthesis of this compound Hydrazide and Hydrazones

Hydrazide-hydrazone derivatives are another important class of compounds with documented biological activities.[3]

-

Step 1: Synthesis of 2-Bromo-4-fluorobenzohydrazide: this compound is first converted to its methyl or ethyl ester. The ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) to produce 2-bromo-4-fluorobenzohydrazide.

-

Step 2: Hydrazone synthesis: The resulting hydrazide is then condensed with various aromatic or heteroaromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent, such as ethanol, under reflux to yield the corresponding hydrazide-hydrazones.[3]

Potential Biological Activities

While specific data for a broad range of this compound derivatives is still emerging, studies on structurally similar fluorinated benzoic acid derivatives provide strong indications of their potential biological activities.

Antimicrobial Activity

Derivatives of fluorobenzoic acids, particularly hydrazones and amides, have demonstrated significant antimicrobial properties.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Representative Antimicrobial Activity of Fluorobenzoic Acid Hydrazone Derivatives

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| FBH-1 | 4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide | Staphylococcus aureus | Comparable to Ceftriaxone | [6] |

| FBH-2 | Hydrazide of fluorobenzoic acid | Mycobacterium paratuberculosis | Significant Inhibition | [4] |

| FBH-3 | 4-Fluorobenzoylthiosemicarbazide derivative | Staphylococcus aureus | 7.82 - 31.25 |

Note: Data presented for derivatives of 4-fluorobenzoic acid to illustrate the potential of this class of compounds.

Anticancer Activity

The anticancer potential of halogenated benzoic acid derivatives is an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of bromine and fluorine can enhance their cytotoxic effects.[7]

Table 2: Representative Anticancer Activity of Halogenated Benzamide (B126) Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| HBA-1 | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivative | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [8] |

| HBA-2 | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [9] |

| HBA-3 | 2-Amino-3-aroylbenzo[b]furan derivative | - | - | [10] |

Note: Data is for structurally related bromo- and fluoro-substituted benzamide derivatives to indicate potential activity.

Enzyme Inhibitory Activity

Derivatives of fluorinated benzoic acids have been shown to inhibit various enzymes, including α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and acetylcholinesterase (AChE).[11][12] This suggests that derivatives of this compound could be explored as potential inhibitors for a range of therapeutic targets.

Table 3: Representative Enzyme Inhibitory Activity of Fluorinated Benzoic Acid Derivatives

| Compound ID | Derivative Type | Target Enzyme | IC₅₀ (µM) | Reference |

| EID-1 | 2-Acetyl-4-bromo-6-nitrophenyl 2-fluorobenzenesulfonate | α-Glucosidase | 7.9 ± 0.044 | [11] |

| EID-2 | 4-(trifluoromethoxyphenyl)sulfonyl derivative | PTP1B | 23.1 ± 0.006 | [11] |

| EID-3 | 2-phenylbenzofuran derivative with bromine substitution | MAO-B | 0.20 |

Note: Data is for structurally related compounds to highlight the potential for enzyme inhibition.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide

This protocol describes a representative synthesis of a 2-Bromo-4-fluorobenzamide derivative.

-

Preparation of 2-Bromo-4-fluorobenzoyl chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 eq.).

-

Add thionyl chloride (2-3 eq.) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours.

-

After completion of the reaction (monitored by TLC), remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-4-fluorobenzoyl chloride is used in the next step without further purification.

-

-

Amide Synthesis:

-

Dissolve 4-chloroaniline (B138754) (1 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 2-bromo-4-fluorobenzoyl chloride (1 eq.) in dry DCM dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(4-chlorophenyl)-2-bromo-4-fluorobenzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO in medium) and a positive control (a known anticancer drug). Incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are largely yet to be elucidated, the biological activities of structurally related compounds suggest several plausible mechanisms and signaling pathways that could be involved.

Anticancer Mechanisms

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival. Halogenated benzamides have been shown to target pathways such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Hypothetical anticancer signaling pathway modulation.

Antimicrobial Workflow

The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from synthesis to the determination of their efficacy.

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents with diverse biological activities. The synthetic versatility of the parent compound allows for the creation of large and diverse chemical libraries for screening. While preliminary data from related compounds are encouraging, further systematic studies are required to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, in-depth mechanistic studies to identify specific molecular targets and signaling pathways, and in vivo studies to assess their efficacy and safety profiles. The information and protocols provided in this guide aim to serve as a valuable resource for researchers in this exciting field.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 2-Bromo-4-fluorobenzoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-4-fluorobenzoic acid, a key intermediate in the preparation of various pharmaceuticals, from 2-fluoro-4-bromotoluene. Two effective methods are presented: a classical oxidation using potassium permanganate (B83412) and a modern catalytic oxidation with molecular oxygen.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom, allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of complex molecules, including enzalutamide (B1683756) and venetoclax (B612062) intermediates.[1][2] This application note details two distinct and reliable methods for its synthesis from the readily available starting material, 2-fluoro-4-bromotoluene.

The first protocol describes a robust oxidation using potassium permanganate (KMnO₄) in a pyridine-water solvent system. This method is a well-established and accessible approach for the oxidation of alkyl side chains on aromatic rings. The second protocol outlines a more contemporary, cobalt-catalyzed oxidation using molecular oxygen, which represents a greener and more atom-economical alternative suitable for larger scale production.[1][3]

Synthetic Workflow Overview

The general workflow for the synthesis of this compound from 2-fluoro-4-bromotoluene involves the oxidation of the methyl group to a carboxylic acid, followed by workup and purification of the final product.

Caption: General experimental workflow for the synthesis of this compound.

Method 1: Potassium Permanganate Oxidation

This protocol details the synthesis of this compound via the oxidation of 2-fluoro-4-bromotoluene using potassium permanganate.

Experimental Protocol

Materials:

-

2-fluoro-4-bromotoluene

-

Potassium permanganate (KMnO₄)

-

Water (deionized)

-

3N Sodium hydroxide (B78521) (NaOH) solution

-

6N Hydrochloric acid (HCl)

-

Diatomaceous earth

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water.

-

Addition of Reactants: To the pyridine-water mixture, add 2-fluoro-4-bromotoluene. Begin heating the mixture to 90°C with stirring.

-

Oxidation: Once the temperature has stabilized, slowly add potassium permanganate to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at 90°C for 3 hours, with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Workup: After 3 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct.

-

Extraction: Wash the diatomaceous earth pad with 3N sodium hydroxide solution followed by water. Combine the filtrates.

-

Solvent Removal: Remove the ethanol (formed from the reduction of permanganate by pyridine) from the filtrate under reduced pressure.

-

Precipitation: Acidify the remaining aqueous solution with 6N hydrochloric acid to a pH of 2. A white precipitate of this compound will form.

-

Isolation and Drying: Collect the white precipitate by filtration using a Buchner funnel. Wash the solid with cold water and dry it to obtain the final product.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-4-bromotoluene | [4] |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | [4] |

| Solvent | Pyridine/Water (1:1) | [4] |

| Reaction Temperature | 90°C | [4] |

| Reaction Time | 3 hours | [4] |

| Reported Yield | 73% | [4] |

Method 2: Catalytic Oxidation with Oxygen

This protocol describes a more modern and "green" approach to the synthesis of this compound using molecular oxygen as the oxidant in the presence of a cobalt catalyst.

Experimental Protocol

Materials:

-

2-fluoro-4-bromotoluene

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Sodium bromide (NaBr)

-

Glacial acetic acid (HOAc)

-

Oxygen (gas)

-

Sodium hydroxide (NaOH), solid

-

Concentrated Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

High-pressure reaction vessel

-

Purified water

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2-fluoro-4-bromotoluene, AIBN, Co(OAc)₂·4H₂O, and NaBr in glacial acetic acid.[1][3]

-

Pressurization and Heating: Stir the mixture until all solids are dissolved. Seal the vessel, heat it to 130°C, and pressurize with oxygen to 1.2 MPa.[1][3]

-

Reaction: Maintain the reaction at 130°C and 1.2 MPa for 1.5 hours.[1][3]

-

Workup: After the reaction is complete, cool the vessel and carefully vent the oxygen. Transfer the reaction mixture to a beaker containing purified water.[1][3]

-

Basification and Extraction: Adjust the pH of the aqueous mixture to 12-14 with solid NaOH. Extract the aqueous phase twice with MTBE to remove any unreacted starting material and organic impurities.[1][3]

-

Precipitation: Separate the aqueous phase and acidify it to pH 1 with concentrated HCl. A large amount of solid product will precipitate out.[1][3]

-

Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.[1][3]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-4-bromotoluene | [1][3] |

| Oxidant | Oxygen (O₂) | [1][3] |

| Catalyst | Co(OAc)₂·4H₂O | [1][3] |

| Initiator | AIBN | [1][3] |

| Additive | NaBr | [1][3] |

| Solvent | Acetic Acid (HOAc) | [1][3] |

| Reaction Temperature | 130°C | [1][3] |

| Reaction Pressure | 1.2 MPa | [1][3] |

| Reaction Time | 1.5 hours | [1][3] |

| Reported Yield | 88% | [1][3] |

Chemical Transformation

The core of the synthesis is the oxidation of the methyl group of 2-fluoro-4-bromotoluene to a carboxylic acid group.

Caption: Chemical transformation from 2-fluoro-4-bromotoluene to this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

-

The catalytic oxidation with oxygen is performed at high pressure and temperature and should only be carried out in an appropriate high-pressure reactor by trained personnel.

-

Handle all chemicals with care, and consult the safety data sheets (SDS) before use.

Conclusion

Both presented methods provide effective routes for the synthesis of this compound from 2-fluoro-4-bromotoluene. The choice of method may depend on the available equipment, scale of the reaction, and environmental considerations. The potassium permanganate method is a classic and reliable laboratory-scale synthesis, while the catalytic oxidation with oxygen offers a higher-yielding and more sustainable alternative, particularly for larger-scale applications.

References

Application Notes and Protocols for the Use of 2-Bromo-4-fluorobenzoic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-4-fluorobenzoic acid as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids. The methodologies, data, and protocols provided herein serve as a robust starting point for the development and optimization of these critical carbon-carbon bond-forming reactions.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent scaffolds in many pharmaceutical agents and functional materials. This compound is a valuable substrate for these reactions due to the presence of a reactive bromine atom, which readily participates in the catalytic cycle, and a fluorine atom, which can enhance the pharmacokinetic and physicochemical properties of the resulting products. The carboxylic acid moiety is generally well-tolerated under Suzuki coupling conditions and provides a handle for further synthetic modifications.

The general transformation is depicted below:

Figure 1: General scheme of the Suzuki coupling reaction with this compound.

Data Presentation: Reaction Conditions and Yields for Analogous Substrates

While specific yield data for a wide range of Suzuki coupling partners with this compound is not extensively documented in readily available literature, the following tables summarize typical conditions and reported yields for structurally similar bromobenzoic acids. This data serves as a valuable guide for optimizing the reaction with this compound.

Disclaimer: The quantitative data presented below is for analogous bromobenzoic acid substrates and should be used as a reference for reaction development. Actual yields with this compound may vary and will require optimization.

Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids in Aqueous Media

| Entry | Bromobenzoic Acid | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99[1] |

| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 98[1] |

| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 96[1] |

| 4 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 98[1] |

| 5 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 97[1] |

| 6 | 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 95[1] |

Table 2: General Catalyst, Base, and Solvent Systems for Suzuki Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling in a Biphasic Solvent System

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and water.

-

Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-